Cas no 177269-36-2 (methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride)

Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride is a synthetic organic compound featuring both ester and amine functional groups, stabilized in its hydrochloride salt form. This structure enhances its solubility in polar solvents and improves handling stability. The compound serves as a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. Its bifunctional reactivity allows for selective modifications at either the ester or amine group, facilitating tailored derivatization. The hydrochloride form ensures consistent purity and shelf life, making it suitable for research and industrial applications requiring precise chemical building blocks.
methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride structure
177269-36-2 structure
Product Name:methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride
CAS No:177269-36-2
MF:C8H18ClNO2
MW:195.68702173233
CID:4613176
Update Time:2025-06-07

methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride
    • Inchi: 1S/C8H17NO2.ClH/c1-4-8(5-2,6-9)7(10)11-3;/h4-6,9H2,1-3H3;1H
    • InChI Key: VMUNUUJNPRDFHR-UHFFFAOYSA-N
    • SMILES: C(CN)(CC)(CC)C(=O)OC.Cl

methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride Pricemore >>

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Additional information on methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride

Methyl 2-(aminomethyl)-2-ethylbutanoate Hydrochloride (CAS No. 177269-36-2): A Comprehensive Overview

Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride, identified by its CAS number 177269-36-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug development and biochemical research. The introduction will delve into the chemical structure, synthesis methods, pharmacological significance, and recent advancements in the study of this compound.

The molecular structure of methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride consists of a carboxylate ester group linked to an amine-substituted butyl chain. This configuration imparts a high degree of flexibility and reactivity to the molecule, making it a valuable intermediate in organic synthesis. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations.

One of the most compelling aspects of methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride is its role as a precursor in the synthesis of more complex biomolecules. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential. For instance, derivatives of this compound have been explored as inhibitors of specific enzymatic pathways implicated in inflammatory diseases and cancer. The amine group provides a versatile handle for further functionalization, allowing chemists to tailor the molecule for targeted biological activities.

Recent studies have highlighted the compound's significance in drug discovery pipelines. A notable example is its application in the development of small-molecule chaperones designed to assist in protein folding and prevent misfolding disorders. The ester moiety in methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride can be selectively modified to enhance binding affinity to specific protein targets, making it an invaluable tool for rational drug design.

The synthesis of methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride typically involves multi-step organic reactions, starting from readily available starting materials such as butyric acid derivatives. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, are employed to construct the desired molecular framework. The hydrochloride salt is formed by treating the free base with hydrochloric acid, ensuring stability and enhancing handling properties.

In terms of pharmacological activity, preliminary studies suggest that methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride exhibits mild anti-inflammatory properties. Its ability to modulate certain signaling pathways has been observed in vitro, indicating potential therapeutic benefits in conditions characterized by excessive inflammation. Further research is ongoing to elucidate its exact mechanism of action and to explore its efficacy in animal models.

The compound's solubility profile makes it particularly suitable for use in high-throughput screening (HTS) assays, where rapid dissolution and interaction with biological targets are crucial. Researchers have utilized methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride as a screening candidate for identifying novel drug candidates against various diseases. Its chemical tractability allows for easy derivatization, enabling the generation of large libraries of analogs for comprehensive pharmacological evaluation.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping to predict and optimize its pharmacological properties. These computational approaches complement experimental efforts, accelerating the drug discovery process and reducing time-to-market for new therapeutics.

The future prospects of methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride are promising, with ongoing research aimed at expanding its applications in medicine and biotechnology. Innovations in synthetic chemistry may lead to more efficient production methods, while interdisciplinary collaborations could uncover novel therapeutic uses. As our understanding of biological systems continues to evolve, compounds like methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride are poised to play a critical role in addressing complex medical challenges.

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